1-(2,3-Dimethoxy-6-nitrophenyl)ethanone
Description
Contextualization within Nitroaromatic and Aryl Ketone Chemistry
1-(2,3-Dimethoxy-6-nitrophenyl)ethanone is a member of two prominent classes of organic compounds: nitroaromatics and aryl ketones. The nitro group, being a strong electron-withdrawing group, significantly influences the electronic properties of the aromatic ring, making it susceptible to nucleophilic attack. bohrium.comrsc.org This characteristic is a cornerstone of its synthetic utility. The presence of the acetyl group, an aryl ketone functionality, provides a handle for a multitude of chemical transformations, including reactions at the carbonyl carbon and the adjacent methyl group. nih.gov The interplay between the electron-withdrawing nitro group and the acetyl group on the aromatic ring dictates the compound's reactivity and is a key area of investigation.
Significance of Dimethoxy Substitution in Aromatic Systems
The two methoxy (B1213986) groups at the 2 and 3 positions of the phenyl ring are electron-donating groups, which act as activators in electrophilic aromatic substitution reactions. libretexts.orgwikipedia.orglibretexts.org They increase the electron density of the aromatic ring, thereby influencing the regioselectivity of further substitutions. libretexts.org Specifically, ortho- and para-directing activating groups like methoxy groups can direct incoming electrophiles to specific positions on the ring. libretexts.org However, the presence of the strongly deactivating nitro group complicates the electronic landscape of the molecule, leading to a nuanced reactivity profile that is of great interest to synthetic chemists. The precise positioning of these methoxy groups can also exert steric effects, influencing the approach of reagents and the stability of reaction intermediates.
Overview of the Compound's Role in Synthetic Methodologies
A primary and well-documented application of this compound is as a key intermediate in the synthesis of heterocyclic compounds, most notably indoles. bohrium.comrsc.org The synthetic strategy typically involves the reduction of the nitro group to an amine, followed by intramolecular cyclization.
A common synthetic route to this compound itself involves the nitration of 3,4-dimethoxyacetophenone. This reaction is typically carried out using a mixture of nitric acid and sulfuric acid at low temperatures.
The subsequent catalytic hydrogenation of this compound, often using a palladium-on-carbon (Pd/C) catalyst, efficiently yields 1-(6-amino-2,3-dimethoxyphenyl)ethanone with high purity. bohrium.com This amino derivative is a versatile precursor for various cyclization reactions to form substituted indoles and other heterocyclic systems. bohrium.comrsc.org
Interactive Data Table: Synthesis and Reduction of this compound
| Reaction Step | Starting Material | Reagents and Conditions | Product | Yield |
| Nitration | 3,4-Dimethoxyacetophenone | Nitric acid, Sulfuric acid, 0-5 °C | This compound | ~88% |
| Reduction | This compound | 10% Pd/C, Methanol (B129727), Parr apparatus | 1-(6-Amino-2,3-dimethoxyphenyl)ethanone | 95% |
Research Directions in Related ortho-Nitrophenyl Ketone Derivatives
The chemistry of ortho-nitrophenyl ketones, including this compound, is a vibrant area of research with several promising directions. One of the most significant applications lies in the synthesis of indoles, a core structural motif in numerous natural products and pharmaceuticals. bohrium.comrsc.org
Classical methods like the Reissert indole (B1671886) synthesis utilize ortho-nitrotoluenes, and modern variations often involve the reductive cyclization of ortho-nitroaryl ketones or related derivatives. wikipedia.org The general strategy involves the reduction of the nitro group to an amine, which then undergoes a cyclization reaction with the adjacent carbonyl-containing side chain. rsc.org
Recent advancements in this field include the development of novel one-pot and tandem strategies that combine reduction and cyclization steps, leading to more efficient and streamlined indole syntheses. rsc.org Furthermore, photochemical and electrochemical methods are being explored for the selective synthesis and transformation of nitroarenes, offering greener and more controlled routes to functionalized indoles. rsc.org
Another area of active research is the use of ortho-nitrobenzyl groups as photocleavable protecting groups in organic synthesis. While not a direct application of the ketone functionality, the underlying principle of using the ortho-nitroaryl moiety is relevant. The ortho-nitro group can be photochemically removed, allowing for the controlled release of a protected functional group. This strategy has found applications in the synthesis of complex molecules and in materials science.
The exploration of radical cyclization reactions involving ortho-nitroaryl ketones is also a growing field. organic-chemistry.org These reactions can lead to the formation of complex polycyclic structures through intramolecular radical additions. The unique combination of functional groups in compounds like this compound makes them attractive substrates for investigating novel radical-mediated transformations.
Compound Data
Below is a table summarizing the key identifiers and physical properties of the compounds mentioned in this article.
Interactive Data Table: Compound Information
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| This compound | C₁₀H₁₁NO₅ | 225.20 | 66-67 |
| 3,4-Dimethoxyacetophenone | C₁₀H₁₂O₃ | 180.20 | 48-51 |
| 1-(6-Amino-2,3-dimethoxyphenyl)ethanone | C₁₀H₁₃NO₃ | 195.22 | 57-58 |
| Indole | C₈H₇N | 117.15 | 52-54 |
Spectroscopic Data for this compound
| Type | Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.62 (s, 1H), 6.76 (s, 1H), 3.99 (s, 3H), 3.97 (s, 3H), 2.50 (s, 3H) |
| ¹³C NMR | Data not consistently available in searched sources. |
| IR (KBr) | Characteristic peaks for C=O (ketone), NO₂ (nitro group), C-O (ether), and aromatic C-H stretches would be expected. Specific data not available in searched sources. |
| Mass Spectrometry | Molecular ion peak (M+) at m/z 225.20 would be expected. |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(2,3-dimethoxy-6-nitrophenyl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO5/c1-6(12)9-7(11(13)14)4-5-8(15-2)10(9)16-3/h4-5H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTYVOUDOGJPFSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1OC)OC)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Precursor Chemistry of 1 2,3 Dimethoxy 6 Nitrophenyl Ethanone
Strategic Approaches to the Ethanone (B97240) Scaffold Formation
The construction of the ethanone (acetyl) side chain on the dimethoxybenzene core is a critical step in the synthesis of the target molecule. This is typically achieved through electrophilic aromatic substitution, with Friedel-Crafts acylation being a prominent method.
Friedel-Crafts acylation is a widely employed method for forming carbon-carbon bonds by introducing an acyl group, such as an ethanoyl group, onto an aromatic ring. libretexts.org In the context of synthesizing precursors for 1-(2,3-dimethoxy-6-nitrophenyl)ethanone, the acylation of a dimethoxybenzene derivative is a key transformation. The reaction typically involves treating the aromatic substrate with an acylating agent, such as ethanoyl chloride (CH₃COCl), in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). libretexts.org The Lewis acid activates the acylating agent, generating a highly electrophilic acylium ion (CH₃CO⁺), which then attacks the electron-rich dimethoxybenzene ring. libretexts.org
The regioselectivity of the acylation is governed by the directing effects of the methoxy (B1213986) groups already present on the benzene (B151609) ring. Methoxy groups are activating and ortho-, para-directing. Therefore, the position of acylation on a dimethoxybenzene ring will be influenced by the steric and electronic environment created by these groups. For instance, in related studies on the acylation of 1,2,3-trimethoxybenzene, the reaction with adipoyl chloride in the presence of AlCl₃ leads to the formation of 1,4-dibenzoylbutane (B1293665) derivatives, demonstrating the feasibility of acylating methoxy-substituted benzene rings. nih.govacs.org
| Reaction Type | Reactants | Catalyst | Product Type |
| Friedel-Crafts Acylation | Benzene derivative, Acyl chloride | AlCl₃ | Ketone |
The introduction of the nitro group at a specific position on the 2,3-dimethoxyacetophenone precursor is a crucial step that dictates the final structure of this compound. The regioselectivity of this electrophilic aromatic substitution is controlled by the directing effects of the existing methoxy and acetyl groups.
The acetyl group is a deactivating group and a meta-director, while the methoxy groups are activating and ortho-, para-directors. The interplay of these competing directing effects determines the final position of the incoming nitro group. In the case of 2',5'-dimethoxyacetophenone, nitration has been shown to yield a mixture of isomers, with the substitution pattern being highly dependent on the nitrating agent and reaction conditions. acs.orgsciencemadness.org For example, nitration with a mixture of nitric acid and sulfuric acid can lead to different isomer distributions compared to using nitric acid alone, which can be attributed to the different electrophilic species generated (nitronium ion vs. nitric acidium ion). sciencemadness.org
Studies on the nitration of other electron-rich acetophenones have also highlighted the potential for non-conventional reactions, such as ipso substitution, where a substituent other than hydrogen is replaced by the nitro group. researchgate.net For the synthesis of the related compound 1-(4,5-dimethoxy-2-nitrophenyl)ethanone, a common procedure involves the nitration of 3,4-dimethoxyacetophenone using a mixture of nitric acid and sodium nitrite (B80452) at low temperatures. chemicalbook.com This highlights a practical approach to achieving regioselective nitration in polysubstituted acetophenones.
| Starting Material | Nitrating Agent | Key Observation |
| 2',5'-Dimethoxyacetophenone | Nitric acid / Sulfuric acid | Isomer distribution depends on the nitrating medium. sciencemadness.org |
| Electron-rich acetophenones | Various nitrating conditions | Potential for ipso substitution alongside conventional nitration. researchgate.net |
| 3,4-Dimethoxyacetophenone | 67% Nitric acid, Sodium nitrite | Yielded the 6-nitro derivative in high yield. chemicalbook.com |
Functional Group Interconversions on the Nitro Group
The nitro group of this compound is a versatile functional handle that can be transformed into other functionalities, most notably an amino group, through reduction.
The reduction of the nitro group to an amino group is a fundamental transformation in organic synthesis, providing access to anilines which are valuable intermediates. Catalytic hydrogenation is a highly efficient and clean method for this purpose. The catalytic reduction of this compound to 1-(6-amino-2,3-dimethoxyphenyl)ethanone can be achieved in high yield. chemicalbook.com A common procedure involves the use of a palladium on carbon (10% Pd/C) catalyst in a methanol (B129727) solvent under a hydrogen atmosphere in a Parr apparatus. chemicalbook.com This method is often preferred due to its high efficiency and the ease of removal of the catalyst by filtration.
| Substrate | Reagents | Product | Yield |
| This compound | 10% Pd/C, H₂, MeOH | 1-(6-Amino-2,3-dimethoxyphenyl)ethanone | 95% chemicalbook.com |
Besides catalytic hydrogenation, other methods can be employed for the reduction of the nitro group. Electrochemical reduction offers an alternative pathway. Studies on the electrochemical reduction of 2,5-dimethoxy nitrobenzenes have shown that the nitro group can be reduced in a stepwise manner. researchgate.net In aqueous media at pH values greater than 8, the formation of a nitro radical anion can be observed. researchgate.net In mixed media, these compounds show a reversible one-electron reduction to the corresponding nitro radical anion. researchgate.net While not a preparative scale method in this context, it provides insight into the redox properties of the nitroaromatic system and represents an alternative conceptual approach to its reduction.
Derivatization and Elaboration of the Carbonyl Moiety
The carbonyl group of the ethanone moiety in this compound is another site for chemical modification, allowing for the synthesis of a variety of derivatives. The reactivity of this ketone functional group can be exploited in numerous ways.
For instance, the haloform reaction is a characteristic reaction of methyl ketones. Treatment of a related compound, 2',5'-dimethoxy-6'-nitroacetophenone, with a hypohalite solution has been shown to yield the corresponding 2,5-dimethoxy-6-nitrobenzoic acid. acs.org This transformation converts the acetyl group into a carboxylic acid, demonstrating a potential pathway for derivatization.
Reactions with Nucleophiles at the Carbonyl Carbon
The electrophilic carbonyl carbon of the ethanone moiety in this compound is a prime site for nucleophilic attack. These reactions are fundamental to organic chemistry and allow for the introduction of a wide array of functional groups, leading to the formation of alcohols and other derivatives. masterorganicchemistry.comyoutube.comyoutube.com
The reactivity of the carbonyl group is influenced by both steric and electronic factors. learncbse.in The presence of the ortho-nitro group, an electron-withdrawing group, is expected to enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic addition compared to non-nitrated analogues. However, the steric bulk of the adjacent methoxy group may present some hindrance to the approach of nucleophiles. learncbse.in
Common nucleophilic addition reactions applicable to this compound are summarized in the table below. The general mechanism involves the attack of the nucleophile on the carbonyl carbon, leading to a tetrahedral intermediate which is subsequently protonated to yield the final product. youtube.com
Table 1: Potential Nucleophilic Addition Reactions
| Nucleophile | Reagent Example | Product Type |
|---|---|---|
| Hydride | Sodium borohydride (B1222165) (NaBH₄) | Secondary alcohol |
| Organometallics | Grignard reagents (R-MgBr) | Tertiary alcohol |
| Cyanide | Hydrogen cyanide (HCN) | Cyanohydrin |
Alpha-Position Reactivity and Enolate Chemistry
The carbon atom adjacent to the carbonyl group, known as the alpha-carbon, possesses acidic protons that can be abstracted by a suitable base to form a resonance-stabilized enolate. masterorganicchemistry.comyoutube.com This enolate is a potent nucleophile and can participate in a variety of carbon-carbon bond-forming reactions. mdpi.com
The formation of the enolate from this compound can be achieved using strong bases such as lithium diisopropylamide (LDA) or weaker bases if the alpha-position is sufficiently activated. bham.ac.uk The resulting enolate can then react with various electrophiles.
Table 2: Representative Enolate Reactions
| Reaction Type | Electrophile | Product |
|---|---|---|
| Alkylation | Alkyl halide (e.g., CH₃I) | α-Alkylated ketone |
| Aldol Addition | Aldehyde or Ketone | β-Hydroxy ketone |
The regioselectivity of enolate formation can be controlled by the choice of base and reaction conditions. bham.ac.uk For an unsymmetrical ketone, a strong, sterically hindered base at low temperature (kinetic control) typically favors the formation of the less substituted enolate, while a weaker base at higher temperature (thermodynamic control) leads to the more substituted, thermodynamically more stable enolate. bham.ac.uk
Application as a Building Block in Complex Chemical Syntheses
The presence of multiple functional groups—a ketone, a nitro group, and two methoxy groups on an aromatic ring—makes this compound a versatile starting material for the synthesis of more intricate molecules.
Precursor for Heterocyclic Compound Synthesis
The functional groups within this compound are strategically positioned to facilitate the construction of various heterocyclic systems, most notably indoles and quinolines. openmedicinalchemistryjournal.comiipseries.org
Indole (B1671886) Synthesis: The reduction of the nitro group to an amine is a key transformation that unlocks pathways to indole synthesis. For instance, the resulting 1-(6-amino-2,3-dimethoxyphenyl)ethanone can undergo cyclization reactions. One potential route is the Fischer indole synthesis, which would involve reaction of the corresponding hydrazine (B178648) (derived from the amine) with a ketone or aldehyde. researchgate.net
Quinoline (B57606) Synthesis: The amino derivative of this compound can also serve as a precursor for quinoline synthesis. The Friedländer synthesis, for example, involves the condensation of an ortho-aminoaryl ketone with a compound containing an active methylene (B1212753) group. ijpsjournal.comresearchgate.net This would lead to the formation of a substituted quinoline ring system.
Role in Multi-Step Organic Transformations
Beyond the synthesis of heterocycles, this compound is a valuable intermediate in multi-step synthetic sequences. libretexts.org The ability to selectively modify its functional groups allows for the introduction of molecular complexity in a controlled manner.
A pivotal transformation is the reduction of the nitro group to an amine. Catalytic hydrogenation using palladium on carbon (Pd/C) is an effective method to achieve this, yielding 1-(6-amino-2,3-dimethoxyphenyl)ethanone in high yield. chemicalbook.com This amino ketone can then be further functionalized. For example, the amino group can be acylated, alkylated, or converted into a diazonium salt, which can then be displaced by a variety of nucleophiles, opening up a wide range of synthetic possibilities. The ketone functionality can be transformed into other groups, such as an alkene via a Wittig reaction or an alkane via reduction.
The strategic manipulation of these functional groups makes this compound a key component in the synthetic chemist's toolbox for the assembly of complex target molecules.
Advanced Reaction Mechanisms and Chemical Transformations of 1 2,3 Dimethoxy 6 Nitrophenyl Ethanone
Photochemical Reactivity and Rearrangements
The photochemistry of 1-(2,3-Dimethoxy-6-nitrophenyl)ethanone is dominated by the ortho-nitrobenzyl functionality. Upon absorption of UV light, the molecule undergoes a series of intramolecular transformations characteristic of this class of compounds. nih.gov The primary photochemical event is an intramolecular hydrogen abstraction by the excited nitro group from the adjacent acetyl methyl group. nih.gov
Photoinduced Oxygen Transfer and Intramolecular Processes
While nitroarenes can act as photoinduced oxygen transfer agents for the anaerobic cleavage of alkenes, the reactivity of this compound is primarily dictated by its ortho-nitrobenzyl structure. acs.orglookchem.com The general mechanism for oxygen transfer involves the photoexcited nitroarene engaging in a cycloaddition with an alkene to form dioxazolidine intermediates, which then fragment into carbonyl products. acs.orgrsc.orguchile.cl However, for ortho-substituted nitroarenes with available benzylic hydrogens, such as in the target molecule, intramolecular processes are kinetically favored.
The core intramolecular process begins upon UV irradiation (typically 300–365 nm), which promotes the ortho-nitrobenzyl chromophore to an excited state. nih.gov This excited nitro group then abstracts a hydrogen atom from the γ-position, which in this case is the methyl of the acetyl group. nih.gov This hydrogen transfer results in the formation of a transient biradical, which rapidly rearranges into an aci-nitro tautomer intermediate. nih.govrsc.org This tautomer is a key branching point for subsequent chemical transformations.
Formation of Cyclic Hydroxamates and Nitrones
The aci-nitro intermediate generated photochemically is central to the formation of cyclic products. This intermediate can undergo a molecular rearrangement involving cyclization. nih.gov This process can lead to the formation of a benzoisoxazoline derivative, which subsequently cleaves to yield a primary photoproduct, an ortho-nitroso species, specifically 1-(2,3-Dimethoxy-6-nitrosophenyl)ethanone. nih.govrsc.org This nitroso ketone is a precursor that can participate in further reactions.
While direct photochemical synthesis of cyclic hydroxamic acids from this specific ketone is not extensively detailed, the electrochemical reduction of related nitroarenes is a known route to produce 2H,4H-4-hydroxy-1,4-benzoxazin-3-ones, a class of cyclic hydroxamic acids. rsc.org Non-photochemical rearrangements of similar ortho-nitrobenzyl compounds have also been shown to yield cyclic N-oxide structures like 1-acetyl-2,1-benzisoxazolone. rsc.org These findings suggest that the photogenerated intermediates of this compound possess the structural elements necessary for cyclization into nitrone-like or hydroxamic acid-derived heterocyclic systems under appropriate conditions.
Mechanistic Studies of Hydrogen Abstraction by the Nitro Group
The intramolecular hydrogen abstraction is the rate-determining step in the photorearrangement of ortho-nitrobenzyl compounds. rsc.org The process is analogous to the Norrish Type II reaction in ketone photochemistry. youtube.com Upon photoexcitation, the nπ* excited state of the nitro group exhibits radical-like character on its oxygen atoms, making it electrophilic and capable of abstracting a hydrogen atom. youtube.comyoutube.com
Mechanistic studies on constrained bicyclic nitroaromatics reveal that this hydrogen transfer is highly sensitive to the geometry and distance between the nitro-group oxygen and the benzylic hydrogen. researchgate.net The reaction can proceed even with significant deviation from linear C-H-O alignment, although the rate decreases sharply as the O···H distance increases. researchgate.net For some systems, a hydrogen tunneling mechanism has been suggested for the transfer from the excited triplet state. researchgate.net The efficiency of this step is enhanced by factors that weaken the C-H bond being cleaved, as this lowers the activation barrier for the hydrogen atom transfer. rsc.org The formation of the resulting biradical is the key primary process that initiates the subsequent chemical transformations on the ground-state potential energy surface. youtube.com
Influence of Substituent Position on Photostability and Reactivity
The specific substitution pattern of this compound has a profound influence on its photochemical behavior. The ortho arrangement of the nitro and acetyl groups is the critical structural feature that enables the intramolecular hydrogen abstraction pathway. nih.gov
Investigation of Photo-Generated Intermediates using Time-Resolved Spectroscopy
The study of the transient species involved in the photochemistry of nitroaromatics relies on advanced spectroscopic techniques. Femtosecond and picosecond laser flash photolysis are used to directly observe the short-lived excited states. researchgate.netnih.gov For example, studies on nitrobenzene (B124822) in various solvents using femtosecond transient absorption spectroscopy have characterized the decay of the initially populated S₁ excited state and the timescale for intersystem crossing (ISC) to the triplet state, which occurs on a picosecond timescale. nih.gov
Time-resolved infrared (TRIR) spectroscopy provides structural information on these intermediates by monitoring changes in vibrational modes, such as the symmetric and asymmetric stretches of the nitro group, following photoexcitation. nih.gov Furthermore, techniques like in-situ photo-NMR spectroscopy have been successfully employed to detect and identify the more stable intermediates that form during the reaction, such as the putative dioxazolidine intermediates in oxygen transfer reactions or the final ortho-nitroso photoproducts. rsc.org
Table 1: Spectroscopic Data for Nitroaromatic Intermediates
| Technique | Intermediate/Process | Observed Timescale/Feature | Reference |
|---|---|---|---|
| Femtosecond Transient Absorption | S₁ State Decay (Nitrobenzene) | 0.82 ps and 11.8 ps | nih.gov |
| Femtosecond Transient Absorption | Triplet State Decay (Nitrobenzene) | 804 ps | nih.gov |
| Picosecond Flash Absorption | Triplet State Lifetime (rigid nitroaromatics) | 410 - 770 ps | researchgate.net |
| Time-Resolved Infrared (TRIR) | Vibrational Mode Changes | Symmetric/asymmetric NO₂ stretches (~1360, 1530 cm⁻¹) | nih.gov |
| ¹H NMR Spectroscopy | Product Formation | Detection of o-nitroso products and released small molecules | rsc.org |
This table presents representative data from studies on nitrobenzene and related compounds to illustrate the techniques used to investigate the intermediates relevant to this compound.
Electrochemical Behavior and Redox Chemistry
The electrochemical properties of this compound are centered on the reduction of the nitro group. This process is fundamental to the action of many nitroaromatic compounds and typically proceeds in a stepwise manner. uchile.clresearchgate.net
The initial and most critical step in the electrochemical reduction is the reversible, one-electron reduction of the nitro group to form a nitro radical anion (R-NO₂•⁻). uchile.clresearchgate.net In studies of closely related 2,5-dimethoxy-6-substituted nitrobenzenes, this reversible couple is well-defined in mixed aqueous/organic media, as observed by cyclic voltammetry. uchile.cl The stability of this electrochemically generated radical anion allows for the characterization of its kinetic behavior, including the rate constant of its subsequent chemical reactions. uchile.cl
R-NO₂ + 4e⁻ + 4H⁺ → R-NHOH + H₂O
This hydroxylamine (B1172632) intermediate can be further reduced in a subsequent two-electron step to yield the final aniline (B41778) product. uchile.cl The entire transformation from nitrobenzene to aniline is a six-electron reduction. acs.org The potential at which these reduction steps occur is dependent on factors like pH and the nature of other substituents on the aromatic ring. uchile.cl The selective electrochemical reduction of nitroarenes to anilines is a well-established synthetic protocol. acs.orgnih.gov
Table 2: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| 1-(2,3-Dimethoxy-6-nitrosophenyl)ethanone |
| 1-acetyl-2,1-benzisoxazolone |
| 2H,4H-4-hydroxy-1,4-benzoxazin-3-ones |
| Aniline |
| Dioxazolidine |
| Nitrobenzene |
| Nitro radical anion |
| Norrish Type II |
One-Electron Reduction Pathways of the Nitro Group
The electrochemical reduction of nitroaromatic compounds, including this compound, is a cornerstone of their chemical reactivity. The primary step in this process is the addition of a single electron to the nitro group, a transformation that is fundamental to the biological activity and chemical behavior of many nitro compounds. uchile.cl This one-electron reduction results in the formation of a nitro radical anion. uchile.clresearchgate.net
Formation and Stability of Nitro Radical Anions
The addition of one electron to the parent nitro compound yields a nitro radical anion (RNO₂⁻). uchile.cl The formation of this radical species can be qualitatively observed through techniques like cyclic voltammetry, which often shows a reversible one-electron couple corresponding to the nitro/nitro radical anion redox system. uchile.clresearchgate.net
The stability of the generated nitro radical anion is a critical parameter that is influenced by several factors. The substitution pattern on the aromatic ring is a key determinant; for instance, ortho-substituted nitro radical anions have been reported to be more stable than their meta-substituted counterparts. uchile.cl The presence of electron-withdrawing or donating groups, like the acetyl and methoxy (B1213986) groups on this compound, will directly impact the stability of this radical intermediate. uchile.cl Furthermore, the reaction environment, including the solvent and pH, can significantly affect the lifetime and subsequent reaction pathways of the nitro radical anion. uchile.clresearchgate.net
Cyclic Voltammetry Studies of Electron Transfer Processes
Cyclic voltammetry is a powerful electrochemical technique used to study the electron transfer processes of nitroaromatic compounds. uchile.clresearchgate.net For a compound like this compound, a typical cyclic voltammogram in an aprotic medium would be expected to show a reversible wave at a specific potential, corresponding to the one-electron reduction to the nitro radical anion. The potential at which this reduction occurs is influenced by the compound's specific substitution pattern. acs.org
The reduction potential of nitro compounds is dependent on factors such as substitution and hybridization. acs.org The presence of both electron-donating (dimethoxy) and electron-withdrawing (acetyl) groups on the phenyl ring of this compound creates a complex electronic environment that influences its reduction potential. In protic media, the voltammetric behavior becomes more complex, often involving multi-electron and multi-proton steps leading to products like hydroxylamines and anilines. acs.org The pH of the medium significantly affects the reduction potentials, with a notable shift observed as the proton concentration changes. acs.org
Table 1: Representative Electrochemical Data for Nitroaromatic Compounds
| Compound | Reduction Potential (Epc vs. SCE) | Solvent/Electrolyte | Technique |
| Nitrobenzene | -1.15 V | Acetonitrile (B52724) / TBAP | Cyclic Voltammetry |
| p-Nitroaniline | -1.08 V | DMF / TEAP | Polarography |
| o-Nitroanisole | -1.12 V | Acetonitrile / TBAP | Cyclic Voltammetry |
Note: This table provides general examples for context. The specific reduction potential for this compound would require experimental determination under defined conditions.
Kinetic Analysis of Electrochemical Reaction Intermediates
The study of the kinetics of the decay of the nitro radical anion and other intermediates provides quantitative insights into their reactivity. uchile.cl Electrochemical methods can be employed to determine the kinetic rate constants for the decay of the nitro radical anion. uchile.clresearchgate.net This decay can occur through various pathways, including dimerization, disproportionation, or reaction with other species present in the medium.
The stability and subsequent reactions of the nitro radical anion derived from this compound are influenced by its structural features. The steric hindrance and electronic effects of the ortho-acetyl and dimethoxy groups would play a significant role in the kinetics of its decay. For instance, these groups might sterically hinder dimerization or influence the rate of protonation in protic solvents.
Solvent and pH Effects on Electrochemical Parameters
The electrochemical behavior of nitroaromatic compounds is highly sensitive to the solvent and the pH of the medium. acs.org In aprotic solvents like acetonitrile or dimethylformamide, the one-electron reduction to a relatively stable nitro radical anion is often the dominant process. acs.org
In the presence of proton donors or in protic solvents like water or ethanol, the reduction mechanism becomes more complex. acs.org The initial nitro radical anion can be protonated, leading to a species that is more easily reduced. This results in multi-electron transfer processes, ultimately forming nitroso, hydroxylamine, and amine derivatives. acs.org The pH of the solution has a profound effect on the reduction potentials. acs.org For example, the reduction potential of nitrobenzene to phenylhydroxylamine in an ethanol/water mixture can vary by approximately 550 mV (vs SCE) between pH 1 and pH 13, demonstrating the critical role of proton concentration in the reaction kinetics. acs.org Therefore, controlling the pH is a crucial parameter for selectively obtaining desired reduction products. acs.org
Thermally Induced Chemical Pathways
Mechanisms of Thermal Rearrangement and Decomposition
The thermal decomposition of nitroaromatic compounds can proceed through various complex reaction pathways. For many nitro-containing compounds, the initial and rate-determining step is the cleavage of the C-NO₂ or N-O bond. pku.edu.cn In the case of 2-nitropropene, for instance, the cleavage of the N-O bond was found to be energetically more favorable. pku.edu.cn
For this compound, the presence of the ortho-acetyl group can introduce specific thermal rearrangement pathways, such as intramolecular oxygen transfer from the nitro group to the benzylic position of the acetyl group. The decomposition of nitromethane (B149229) has been shown to be accelerated by functionalized graphene sheets, proceeding through pathways involving proton or oxygen exchange, ultimately forming stable products like H₂O, CO₂, and N₂. nih.gov While the specific mechanisms for this compound are not detailed in the available literature, it is plausible that its thermal decomposition involves a complex series of reactions initiated by bond cleavage and potentially influenced by intramolecular interactions between the adjacent nitro, acetyl, and methoxy groups.
Reactivity of the Dimethoxy and Nitro Groups under Thermal Stress
The thermal degradation of nitroaromatic compounds is a multifaceted process that can be initiated by several competing pathways. researchgate.net The primary and most common initial steps in the thermolysis of such compounds are the homolytic cleavage of the carbon-nitro (C–NO2) bond and nitro-nitrite isomerization (Ar-NO2 → Ar-O-N=O). researchgate.net The C–NO2 bond scission results in the formation of a phenyl radical and nitrogen dioxide (•NO2), a highly reactive species that can subsequently trigger a cascade of secondary reactions. nih.gov The activation energy for C–N bond cleavage in many nitroaromatic compounds is a key determinant of their thermal stability. researchgate.net
In the case of this compound, the presence of electron-donating methoxy groups on the aromatic ring can influence the strength of the C–NO2 bond. These groups can affect the electron density distribution within the molecule, potentially altering the energy required for bond dissociation. Research on substituted nitrobenzenes has shown that the introduction of substituents can promote the decomposition of the reactants and alter the frequency of initial decomposition pathways. rsc.org
Furthermore, intramolecular interactions between the ortho-positioned nitro group and the adjacent methoxy and acetyl groups can lead to specific thermal decomposition routes. For instance, intramolecular hydrogen abstraction or cyclization reactions can occur, leading to the formation of various cyclic intermediates. Studies on related ortho-substituted nitroaromatics have highlighted the potential for the nitro group to oxidize adjacent functional groups. researchgate.net In a related context, research on the thermal decomposition of 1,3,5-triamino-2,4,6-trinitrobenzene (TATB) has shown that the nitro groups can oxidize the carbon ring, leading to the evolution of CO2 at the onset of thermal decomposition. nih.gov
The methoxy groups themselves are not inert under high thermal stress. At elevated temperatures, they can undergo ether cleavage, typically through radical mechanisms, to form formaldehyde (B43269), methanol (B129727), or other degradation products. The presence of a reactive species like •NO2 from the nitro group decomposition can accelerate the degradation of the methoxy groups.
The following data tables summarize typical thermal decomposition data for related nitroaromatic compounds, providing an insight into the potential thermal behavior of this compound. It is important to note that these values are for analogous compounds and the specific decomposition profile of this compound may vary.
Table 1: Representative Thermal Decomposition Data for Related Nitroaromatic Compounds
| Compound | Decomposition Onset (°C) | Major Decomposition Products | Reference |
| 1,3-Dinitrobenzene | ~290-300 | NOx, CO, CO2, HCN | researchgate.net |
| 2,4,6-Trinitrotoluene (TNT) | ~240 | H2O, CO, CO2, N2, HCN | rsc.org |
| 1,3,5-Triamino-2,4,6-trinitrobenzene (TATB) | ~347 | H2O, CO2, N2 | nih.gov |
This table provides illustrative data from related compounds to infer the potential thermal behavior of this compound.
Table 2: Common Thermal Decomposition Reactions of Nitro and Methoxy Groups
| Functional Group | Reaction Type | Description | General Products |
| Nitro (–NO2) | C–NO2 Bond Homolysis | Cleavage of the carbon-nitro bond to form a phenyl radical and nitrogen dioxide. | Ar•, •NO2 |
| Nitro (–NO2) | Nitro-Nitrite Isomerization | Rearrangement of the nitro group to a nitrite (B80452) group. | Ar-O-N=O |
| Methoxy (–OCH3) | Ether Cleavage | Fragmentation of the ether bond, often initiated by radical species. | Formaldehyde, Methanol |
| Nitro & Adjacent Group | Intramolecular Cyclization | Reaction between the nitro group and an ortho substituent to form a cyclic product. | Furazan/Furoxan derivatives |
This table summarizes general thermal reaction pathways for the functional groups present in this compound based on established chemical principles.
Sophisticated Spectroscopic Characterization and Structural Elucidation
Vibrational Spectroscopy for Molecular Structure and Dynamics
Vibrational spectroscopy is a cornerstone for identifying the functional groups within a molecule. The specific vibrations are dictated by the masses of the atoms, the geometry of the molecule, and the strength of the chemical bonds.
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum is a unique fingerprint, revealing the presence of specific functional groups. For 1-(2,3-Dimethoxy-6-nitrophenyl)ethanone, the key functional groups are the acetyl group (C=O), the nitro group (NO₂), the two methoxy (B1213986) groups (O-CH₃), and the substituted aromatic ring.
The expected characteristic absorption bands are:
Aromatic C-H Stretching: Vibrations for C-H bonds on the benzene (B151609) ring are typically observed in the region of 3100-3000 cm⁻¹. vscht.czlibretexts.org
Aliphatic C-H Stretching: The methyl protons of the acetyl and methoxy groups exhibit asymmetric and symmetric stretching vibrations, which are expected in the 3000–2850 cm⁻¹ range. udel.edu
Carbonyl (C=O) Stretching: The acetyl group's carbonyl bond gives rise to a strong, sharp absorption band. For an aryl ketone, this peak is typically found in the 1710-1685 cm⁻¹ region. vscht.cz
Aromatic C=C Stretching: The stretching vibrations within the benzene ring typically produce a set of bands in the 1600-1400 cm⁻¹ range. libretexts.org
Nitro (NO₂) Group Stretching: Aromatic nitro compounds display two distinct and strong stretching vibrations. The asymmetric stretch appears in the 1550-1475 cm⁻¹ range, while the symmetric stretch is found between 1360-1290 cm⁻¹. libretexts.orgorgchemboulder.com
Methoxy (C-O) Stretching: The C-O bonds of the methoxy groups are expected to show strong absorption bands, typically in the 1275-1200 cm⁻¹ (asymmetric) and around 1040 cm⁻¹ (symmetric) regions.
Predicted FT-IR Data for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Functional Group |
|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | Aryl |
| Aliphatic C-H Stretch | 3000 - 2850 | -C(O)CH₃, -OCH₃ |
| C=O Stretch | 1710 - 1685 | Acetyl Ketone |
| Aromatic C=C Stretch | 1600 - 1400 | Aryl |
| Asymmetric NO₂ Stretch | 1550 - 1475 | Nitro |
| Symmetric NO₂ Stretch | 1360 - 1290 | Nitro |
| Asymmetric C-O-C Stretch | 1275 - 1200 | Methoxy |
| Symmetric C-O-C Stretch | ~1040 | Methoxy |
FT-Raman spectroscopy is a complementary technique to FT-IR. youtube.com It involves inelastic scattering of monochromatic laser light and is particularly sensitive to non-polar bonds and symmetric vibrations. semanticscholar.org For this compound, FT-Raman would be effective for observing the symmetric vibrations of the nitro group and the breathing modes of the aromatic ring, which may be weak or absent in the IR spectrum. nsf.govspectroscopyonline.com
Key expected Raman signals include:
Symmetric NO₂ Stretch: This vibration typically gives a strong and easily identifiable band in the Raman spectrum, expected around 1360-1290 cm⁻¹. spectroscopyonline.com
Aromatic Ring Vibrations: The "ring breathing" modes of the substituted benzene ring are often prominent in the Raman spectrum.
C-H Stretching: Aromatic and aliphatic C-H stretching vibrations are also observable.
Predicted FT-Raman Data for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Functional Group |
|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | Aryl |
| Symmetric NO₂ Stretch | 1360 - 1290 | Nitro |
| Aromatic Ring Breathing | ~1000 | Aryl |
| C-N Stretch | ~850 | Aryl-NO₂ |
To achieve unambiguous assignment of all vibrational modes, experimental data is often correlated with theoretical calculations. nih.gov Quantum chemical methods, particularly Density Functional Theory (DFT) using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are employed to calculate the optimized molecular geometry and theoretical vibrational frequencies. nih.govnih.govspectroscopyonline.com
The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations. Therefore, they are typically scaled using a scaling factor to improve agreement with experimental data. nih.gov A powerful tool in this process is the Potential Energy Distribution (PED) analysis, which quantifies the contribution of each internal coordinate (like stretching or bending) to a specific normal mode of vibration. nih.govresearchgate.netresearchgate.netsci-hub.senih.gov This allows for a precise and detailed assignment of every band in the experimental FT-IR and FT-Raman spectra. nih.gov For a complex molecule like this compound, PED analysis would be crucial to differentiate between the various C-H, C-O, and C-C vibrations and to understand the extent of vibrational coupling between the nitro, acetyl, and methoxy groups with the phenyl ring. researchgate.netslideshare.net
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments
NMR spectroscopy is the most powerful tool for elucidating the complete carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, the precise connectivity of atoms can be determined.
The ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of the hydrogen and carbon atoms, respectively. The strong electron-withdrawing nature of the nitro group and the electron-donating nature of the methoxy groups significantly influence the chemical shifts of the aromatic protons and carbons. researchgate.netstackexchange.com
¹H NMR Spectrum Prediction: The structure of this compound has four distinct types of protons:
Aromatic Protons (2H): There are two protons on the aromatic ring. They are adjacent to each other and would appear as two distinct doublets due to mutual spin-spin coupling. Their chemical shifts would be significantly downfield, influenced by the ring structure and the electronic effects of the substituents.
Methoxy Protons (6H): The two methoxy groups (-OCH₃) would likely appear as two separate singlets, each integrating to 3 protons, due to their different chemical environments at positions 2 and 3. These would be expected in the range of 3.8-4.0 ppm.
Acetyl Protons (3H): The methyl protons of the acetyl group (-C(O)CH₃) would appear as a sharp singlet integrating to 3 protons, typically in the 2.5-2.7 ppm range.
¹³C NMR Spectrum Prediction: The molecule has 10 unique carbon atoms, and thus 10 distinct signals are expected in the ¹³C NMR spectrum.
Carbonyl Carbon (1C): The ketone carbonyl carbon is the most deshielded, typically appearing well downfield (>190 ppm).
Aromatic Carbons (6C): Six signals are expected for the aromatic carbons. The carbons directly attached to the nitro group (C6) and the methoxy groups (C2, C3) will have their chemical shifts significantly altered. The carbon attached to the acetyl group (C1) will also be distinct. rsc.orgsemanticscholar.org
Methoxy Carbons (2C): Two distinct signals are expected for the two methoxy group carbons, typically in the 55-65 ppm range.
Acetyl Methyl Carbon (1C): The methyl carbon of the acetyl group will appear in the aliphatic region, generally around 25-30 ppm.
Predicted NMR Data for this compound
| Spectrum | Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
|---|---|---|---|---|
| ¹H NMR | Ar-H | ~7.5 - 8.2 | d | Two distinct doublets, each 1H. |
| OCH₃ | ~3.8 - 4.0 | s | Two distinct singlets, each 3H. | |
| -C(O)CH₃ | ~2.5 - 2.7 | s | One singlet, 3H. | |
| Solvent: CDCl₃ or DMSO-d₆ | ||||
| ¹³C NMR | C=O | >190 | - | Ketone carbonyl. |
| Ar-C | 110 - 150 | - | Six distinct signals expected. | |
| -OCH₃ | 55 - 65 | - | Two distinct signals expected. | |
| -C(O)CH₃ | 25 - 30 | - | Acetyl methyl. | |
| Solvent: CDCl₃ or DMSO-d₆ |
While 1D NMR provides essential data, 2D NMR experiments are indispensable for unambiguously confirming the complex structure of a polysubstituted aromatic compound. researchgate.net These experiments reveal correlations between nuclei, allowing for a step-by-step assembly of the molecular structure. youtube.comlibretexts.org
COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment would definitively show the coupling between the two adjacent protons on the aromatic ring, confirming their ortho relationship. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. It would be used to unambiguously assign the signals for the two aromatic C-H pairs, the two methoxy groups, and the acetyl methyl group. sdsu.edu
Correlations from the acetyl methyl protons to the carbonyl carbon and to the C1 carbon of the aromatic ring.
Correlations from the methoxy protons to their respective attachment points on the aromatic ring (C2 and C3).
Correlations from the aromatic protons to neighboring carbons, helping to piece together the entire aromatic system and confirm the positions of all substituents relative to each other. sdsu.eduscience.gov
Together, these 2D NMR techniques provide a robust and definitive method for the complete structural elucidation of this compound. researchgate.net
Theoretical NMR Chemical Shift Calculations
Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts serve as a powerful tool in the structural elucidation of organic molecules, offering a predictive lens that complements experimental data. For this compound, ab initio methods, such as the Gauge-Invariant Atomic Orbital (GIAO) method, are instrumental in forecasting the ¹H and ¹³C NMR spectra. wikipedia.org These calculations typically involve geometry optimization of the molecule's structure using methods like Density Functional Theory (DFT) with a suitable basis set, such as 6-31G(d) or higher, followed by the NMR shielding tensor calculations. wikipedia.orgnih.gov
The predicted chemical shifts (δ) for the protons and carbons in this compound are heavily influenced by the electronic environment of each nucleus. The aromatic protons are expected to resonate in the downfield region, a consequence of the deshielding effect of the benzene ring current and the electron-withdrawing nature of the nitro and acetyl groups. Conversely, the methoxy and acetyl methyl protons are anticipated to appear in the upfield region of the spectrum.
A hypothetical table of calculated ¹H NMR chemical shifts is presented below, based on established substituent effects in aromatic systems.
| Proton Assignment | Predicted Chemical Shift (ppm) |
| H-4 | 7.4 - 7.6 |
| H-5 | 7.1 - 7.3 |
| -OCH₃ (at C2) | 3.8 - 4.0 |
| -OCH₃ (at C3) | 3.8 - 4.0 |
| -C(O)CH₃ | 2.4 - 2.6 |
Similarly, the calculated ¹³C NMR chemical shifts would reflect the electronic characteristics of the substituted benzene ring.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C=O | 195 - 200 |
| C-1 | 135 - 140 |
| C-2 | 150 - 155 |
| C-3 | 145 - 150 |
| C-4 | 120 - 125 |
| C-5 | 115 - 120 |
| C-6 | 140 - 145 |
| -OCH₃ (at C2) | 55 - 60 |
| -OCH₃ (at C3) | 55 - 60 |
| -C(O)CH₃ | 25 - 30 |
It is crucial to note that the accuracy of these theoretical predictions is contingent upon the level of theory and the basis set employed in the calculations. wikipedia.org Factors such as solvent effects and conformational flexibility can also introduce deviations between calculated and experimental values.
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption and Emission
The electronic absorption and emission properties of this compound are governed by the electronic transitions within its chromophoric system.
The UV-Vis spectrum of this compound is expected to exhibit characteristic absorption bands arising from π → π* and n → π* transitions associated with the aromatic ring, the nitro group, and the carbonyl group. The primary chromophore is the nitrophenyl moiety. Aromatic nitro compounds typically display a strong absorption band in the UV region, corresponding to a π → π* transition of the benzene ring conjugated with the nitro group. researchgate.netresearchgate.net The presence of the acetyl group and two methoxy groups as substituents on the benzene ring will modulate the energy of these transitions.
The methoxy groups, being electron-donating, are expected to cause a bathochromic (red) shift of the π → π* absorption band due to the extension of the conjugated system. The acetyl group, an electron-withdrawing group, will also influence the electronic transitions. A weaker n → π* transition, originating from the non-bonding electrons of the oxygen atoms in the carbonyl and nitro groups, is anticipated at a longer wavelength. rsc.org
A representative table of expected UV-Vis absorption maxima is provided below.
| Electronic Transition | Expected λmax (nm) | Molar Absorptivity (ε) |
| π → π* (aromatic system) | 250 - 280 | High |
| n → π* (carbonyl group) | 320 - 350 | Low |
| π → π* (nitro group) | 290 - 320 | Moderate |
Emission properties, such as fluorescence or phosphorescence, are less commonly observed for nitroaromatic compounds at room temperature, as the nitro group often provides an efficient pathway for non-radiative decay of the excited state.
Solvatochromism refers to the change in the position, and sometimes intensity, of a UV-Vis absorption band of a solute when measured in different solvents of varying polarity. wikipedia.org This phenomenon provides insight into the change in the dipole moment of the molecule upon electronic excitation. For this compound, the polarity of the solvent is expected to influence the absorption maxima.
In the case of π → π* transitions, an increase in solvent polarity generally leads to a bathochromic (red) shift if the excited state is more polar than the ground state. Conversely, for n → π* transitions, an increase in solvent polarity typically results in a hypsochromic (blue) shift. rsc.orgresearchgate.net This is because the non-bonding orbitals are more stabilized by polar solvents through hydrogen bonding or dipole-dipole interactions than the π* orbital, thus increasing the energy gap for the transition.
The solvatochromic behavior can be systematically studied by recording the UV-Vis spectra in a series of solvents with a wide range of polarities, such as hexane, chloroform, ethanol, and water. The observed shifts can provide valuable information about the electronic distribution in the ground and excited states of the molecule.
Mass Spectrometry for Molecular Formula and Fragmentation Pathway Analysis
Mass spectrometry is an indispensable technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation pattern. For this compound, Electron Ionization (EI) mass spectrometry would likely be employed.
The molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound (C₉H₉NO₅). High-resolution mass spectrometry (HRMS) would allow for the precise determination of the elemental composition, confirming the molecular formula.
The fragmentation of the molecular ion is anticipated to proceed through several characteristic pathways, driven by the presence of the acetyl, methoxy, and nitro functional groups. A plausible fragmentation pathway could involve:
Alpha-cleavage: Loss of a methyl radical (•CH₃) from the acetyl group to form a stable acylium ion.
[M - 15]⁺
Loss of the acetyl group: Cleavage of the bond between the carbonyl carbon and the aromatic ring, resulting in the loss of a ketene (B1206846) molecule (CH₂=C=O) or an acetyl radical (•COCH₃).
[M - 42]⁺ or [M - 43]⁺
Cleavage of methoxy groups: Loss of a methyl radical (•CH₃) or a formaldehyde (B43269) molecule (CH₂O) from the methoxy substituents.
[M - 15]⁺ or [M - 30]⁺
Fragmentation of the nitro group: Loss of a nitro radical (•NO₂) or nitric oxide (•NO).
[M - 46]⁺ or [M - 30]⁺
A representative table of expected major fragment ions in the mass spectrum is shown below.
| m/z | Proposed Fragment | Formula of Fragment |
| 225 | [M]⁺ | [C₉H₉NO₅]⁺ |
| 210 | [M - CH₃]⁺ | [C₈H₆NO₅]⁺ |
| 195 | [M - NO]⁺ | [C₉H₉O₄]⁺ |
| 182 | [M - COCH₃]⁺ | [C₇H₆NO₄]⁺ |
| 179 | [M - NO₂]⁺ | [C₉H₉O₃]⁺ |
The analysis of these fragmentation patterns provides a "fingerprint" of the molecule, confirming the connectivity of the atoms and the presence of the various functional groups, thereby corroborating the proposed structure of this compound.
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and predict various chemical phenomena.
Density Functional Theory (DFT) for Geometry Optimization and Energy Minimization
Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its ground-state geometry. scispace.com This is achieved by finding the geometry that corresponds to the minimum energy on the potential energy surface. For this process, a functional, such as B3LYP, and a basis set, like 6-31G* or 6-311G(d,p), are commonly employed to approximate the complex electron correlation effects. ijrti.orgresearchgate.net
For 1-(2,3-dimethoxy-6-nitrophenyl)ethanone, a DFT geometry optimization would calculate the precise bond lengths, bond angles, and dihedral (torsional) angles that define its structure. The calculation would confirm the planarity of the central benzene (B151609) ring. However, due to significant steric hindrance between the adjacent acetyl (ethanone), nitro, and methoxy (B1213986) groups, it is expected that these substituents would be twisted out of the plane of the aromatic ring to minimize repulsive forces. rsc.org The final optimized structure represents the molecule's most probable conformation in the gaseous phase.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Descriptors
Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and kinetic stability. researchgate.net The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO: This orbital acts as the primary electron donor. In this compound, the HOMO is expected to be localized primarily on the electron-rich dimethoxy-substituted benzene ring.
LUMO: This orbital acts as the primary electron acceptor. The LUMO is anticipated to be centered on the electron-withdrawing nitro (NO₂) and acetyl (C(O)CH₃) groups.
HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a key indicator of molecular stability. A large energy gap implies high stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable. researchgate.net
From the energies of the HOMO and LUMO, several reactivity descriptors can be calculated to quantify the molecule's chemical behavior. materialsciencejournal.org
| Reactivity Descriptor | Formula | Significance |
| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron from the molecule. |
| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to the molecule. |
| Electronegativity (χ) | χ = (I + A) / 2 | The ability of the molecule to attract electrons. |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance of the molecule to change its electron distribution. |
| Chemical Softness (S) | S = 1 / η | The reciprocal of hardness, indicating higher reactivity. |
| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of the molecule's ability to act as an electrophile. |
This table outlines the definitions and significance of key reactivity descriptors derived from HOMO and LUMO energies.
Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution
Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution across a molecule's surface. wolfram.com It is invaluable for identifying the regions most susceptible to electrophilic and nucleophilic attack. researchgate.net The MEP map is color-coded:
Red: Indicates regions of negative electrostatic potential, which are electron-rich and are likely sites for electrophilic attack.
Blue: Indicates regions of positive electrostatic potential, which are electron-poor and are likely sites for nucleophilic attack.
Green/Yellow: Represents regions of neutral or near-zero potential.
For this compound, the MEP map would be expected to show significant negative potential (red) localized around the highly electronegative oxygen atoms of the nitro, acetyl, and methoxy groups. nih.govdtic.mil Conversely, positive potential (blue) would likely be associated with the hydrogen atoms of the methyl groups and the aromatic ring.
Natural Bonding Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer
Natural Bonding Orbital (NBO) analysis provides a detailed picture of the Lewis-like bonding structure, including lone pairs and bond orbitals. blogspot.comwikipedia.org It is particularly useful for quantifying intramolecular charge transfer (ICT) and hyperconjugative interactions by examining the delocalization of electron density from occupied "donor" orbitals to unoccupied "acceptor" orbitals. wisc.edu
The strength of these interactions is measured by the second-order perturbation stabilization energy, E(2). wisc.edu For this compound, significant NBO interactions would be expected, including:
Delocalization from the lone pairs of the methoxy oxygen atoms to the antibonding π* orbitals of the benzene ring.
Hyperconjugative interactions involving the electron-withdrawing nitro and acetyl groups, which pull electron density from the ring.
These analyses reveal the electronic communication between the different functional groups and their collective influence on the molecule's stability and electronic properties. nih.gov
Conformational Analysis and Steric Effects
The spatial arrangement of atoms in a molecule, or its conformation, is critical to its properties and reactivity. Conformational analysis explores the different spatial arrangements that arise from rotations around single bonds.
Torsional Angle Studies and Conformational Landscapes
A torsional angle (or dihedral angle) describes the rotation around a chemical bond. By systematically varying key torsional angles and calculating the corresponding energy, a potential energy surface or conformational landscape can be generated. researchgate.net This map reveals the energy barriers between different conformations and identifies the most stable (lowest energy) conformers.
In this compound, the most significant torsional angles would be those defining the orientation of the substituent groups relative to the benzene ring:
The C-C-C=O angle of the acetyl group.
The C-C-N-O angles of the nitro group.
The C-C-O-C angles of the two methoxy groups.
Influence of Ortho-Substitution on Planarity and Resonance
The planarity of an aromatic system is crucial for optimal π-electron delocalization, which in turn affects its stability and reactivity. In this compound, the presence of four substituents on the benzene ring, particularly the bulky acetyl and nitro groups in an ortho position to each other and to the methoxy groups, can induce steric strain. This strain may lead to a distortion of the planar geometry of the benzene ring and cause the substituents to twist out of the plane.
Computational studies on substituted nitrobenzenes have shown that ortho-substituents can significantly impact the orientation of the nitro group relative to the aromatic ring. This dihedral angle is a balance between steric hindrance and resonance stabilization, the latter of which favors a coplanar arrangement to maximize the electron-withdrawing effect of the nitro group. The nitro group is a strong resonance-withdrawing group, and its effect is most pronounced at the ortho and para positions. quora.com However, in the meta position, it primarily exerts an inductive electron-withdrawing effect. quora.com
Theoretical Elucidation of Reaction Mechanisms
Computational chemistry is instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the identification of transition states and the calculation of activation energy barriers. This provides a detailed understanding of reaction pathways.
Computational Mapping of Reaction Pathways and Transition States
For nitroaromatic compounds, theoretical studies often focus on their decomposition and photoreduction pathways. Density Functional Theory (DFT) is a common method used to investigate these reaction mechanisms. researchgate.netmdpi.comnih.govrsc.org For instance, DFT calculations can be employed to explore the transition states of various reaction steps, such as intramolecular hydrogen abstraction or the formation of intermediates.
In the context of photochemical reactions of ortho-nitrobenzyl compounds, which are structurally related to the target molecule, computational studies have elucidated complex multi-step photochemistry. researchgate.net These studies map out pathways involving excited singlet and triplet states, leading to various photoproducts. For example, in molecules with ortho-nitrobenzyl moieties, an intramolecular hydrogen transfer from a benzylic position to the nitro group is a common photochemical pathway.
Energy Barrier Calculations for Photochemical and Thermal Reactions
The energy barriers for different reaction pathways determine their feasibility and relative rates. For nitroaromatic compounds, both thermal and photochemical reactions are of interest.
Photochemical Reactions: Theoretical studies on nitroaromatic phototriggers, such as O-(4,5-dimethoxy-2-nitrobenzyl)-l-serine, have revealed intricate photochemical pathways following UV light absorption. researchgate.netnih.gov Upon photoexcitation, these molecules can undergo excited-state intramolecular hydrogen transfer (ESIHT) or intersystem crossing (ISC) to the triplet state. nih.gov Computational modeling helps to determine the energy barriers associated with these competing pathways. For example, in some ortho-nitrobenzyl compounds, the ESIHT process can lead to the formation of an aci-nitro intermediate, which is a key step in many of their photochemical applications. The presence of electron-donating methoxy groups can shift the absorption to longer wavelengths and influence the dynamics of the excited states. nih.gov
Thermal Reactions: The thermal decomposition of nitroaromatic compounds is another area where energy barrier calculations are crucial. Theoretical studies on the thermal decomposition of dihydroxybenzene isomers have explored various reaction channels, including concerted water elimination. Although not directly analogous, these studies demonstrate the utility of computational methods in determining activation barriers for different decomposition pathways. The presence of ortho-substituents can introduce unique, low-energy decomposition pathways.
Prediction of Spectroscopic Properties
Computational methods are widely used to predict various spectroscopic properties of molecules, providing valuable information for their characterization and for interpreting experimental data.
Simulation of Vibrational (IR, Raman) and Electronic (UV-Vis) Spectra
Vibrational Spectra (IR and Raman): DFT calculations can accurately predict the vibrational frequencies and intensities of a molecule, which correspond to the peaks observed in its Infrared (IR) and Raman spectra. nih.govscifiniti.com By simulating these spectra, it is possible to assign the observed vibrational modes to specific molecular motions, such as stretching and bending of different functional groups. For this compound, simulated IR and Raman spectra would show characteristic peaks for the C=O stretch of the acetyl group, the symmetric and asymmetric stretches of the NO2 group, the C-O stretches of the methoxy groups, and various vibrations of the aromatic ring. Comparing simulated spectra of different conformations can also provide insights into the most stable geometry of the molecule.
Electronic Spectra (UV-Vis): Time-dependent DFT (TD-DFT) is a powerful tool for simulating the electronic absorption spectra (UV-Vis) of molecules. mdpi.comresearchgate.netresearchgate.netrsc.org These calculations provide information about the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, typically from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) or other low-lying unoccupied orbitals. For this compound, the UV-Vis spectrum is expected to be influenced by the various substituents on the benzene ring. The electron-donating methoxy groups and the electron-withdrawing nitro and acetyl groups will affect the energies of the molecular orbitals and thus the electronic transition energies. TD-DFT calculations can help to understand the nature of these transitions, for example, whether they are π→π* or n→π* transitions, and how they are affected by the molecular structure and solvent environment. qu.edu.qa
Theoretical Calculation of Nonlinear Optical (NLO) Properties
Molecules with significant charge separation, often found in donor-π-acceptor systems, can exhibit large nonlinear optical (NLO) properties. These properties are of interest for applications in optoelectronics and photonics. Computational methods, particularly DFT, are essential for predicting the NLO response of molecules. The key parameters that are calculated include the first hyperpolarizability (β), which is a measure of the second-order NLO response.
The structure of this compound, with its electron-donating methoxy groups and electron-withdrawing nitro and acetyl groups, suggests that it may possess NLO properties. Theoretical calculations of the dipole moment, polarizability, and hyperpolarizability can provide a quantitative assessment of its NLO potential. researchgate.netnih.gov Computational studies on other donor-acceptor substituted aromatic compounds have shown that the nature and position of the substituents have a profound impact on the NLO response. nih.gov For instance, the introduction of strong electron-withdrawing groups like the nitro group often enhances the hyperpolarizability. nih.gov Theoretical calculations for this compound would involve optimizing its geometry and then computing its NLO properties to evaluate its potential as an NLO material.
Applications in Advanced Organic Synthesis and Functional Materials Science
Design and Mechanism of Photolabile Protecting Groups Derived from Nitrophenyl Ethanones
Photolabile protecting groups (PPGs), or caging groups, are chemical moieties that can be removed from a molecule using light, offering precise spatiotemporal control over chemical reactions. wikipedia.org Derivatives of nitrophenyl ethanone (B97240) are integral to the design of these groups, particularly those based on the 2-nitrobenzyl framework, which are among the most commonly used PPGs. wikipedia.orgpsu.edu
The photo-cleavage mechanism for 2-nitrobenzyl-type protecting groups, including those derived from 1-(2,3-Dimethoxy-6-nitrophenyl)ethanone, is a well-studied photochemical process. wikipedia.org The process is generally understood to proceed via a Norrish Type II reaction mechanism. wikipedia.org
Photoexcitation : The process begins with the absorption of a photon (typically UV light with a wavelength > 300 nm) by the nitro group. wikipedia.orgnih.gov This elevates the molecule to an excited state.
Intramolecular Hydrogen Abstraction : In the excited state, the nitro group abstracts a hydrogen atom from the benzylic carbon (the carbon adjacent to the aromatic ring). wikipedia.orgpsu.edu
Formation of an Aci-Nitro Intermediate : This hydrogen transfer results in the formation of a transient species known as an aci-nitro intermediate. wikipedia.orguni-konstanz.de
Rearrangement and Release : The aci-nitro intermediate is unstable and undergoes a series of rearrangements. This leads to the cleavage of the bond linking the protecting group to the substrate molecule. The substrate is released in its active form, and the protecting group is converted into a nitroso-carbonyl byproduct (e.g., a 2-nitrosobenzaldehyde derivative). psu.edunih.gov
| Key Properties for Effective Photolabile Protecting Groups |
| High quantum yield (ideally > 0.10) wikipedia.org |
| Excitation wavelength should be greater than 300 nm to avoid damage to biological systems. wikipedia.org |
| The protected substrate and photoproducts should be stable in the photolysis environment. wikipedia.org |
| The protecting group should be removable without requiring chemical reagents ("traceless"). wikipedia.org |
| Photoreleased byproducts should be non-toxic and have low absorption at the excitation wavelength. nih.gov |
Orthogonal protection is a powerful strategy in complex, multi-step organic synthesis. It involves the use of multiple different protecting groups in a single molecule, where each type of group can be removed under a specific set of conditions without affecting the others. numberanalytics.com
Photolabile protecting groups derived from nitrophenyl ethanones are excellent candidates for orthogonal strategies because their removal is triggered by light, a condition that does not interfere with most other protecting groups that are sensitive to acids, bases, or specific catalysts. wikipedia.orgnumberanalytics.com This "orthogonality" allows chemists to selectively deprotect one functional group with light while leaving, for example, an acid-labile or base-labile group intact elsewhere in the molecule. numberanalytics.com
Furthermore, the principle of "orthogonal photolysis" allows for an even finer degree of control. By designing different photolabile groups with distinct absorption maxima, it is possible to selectively remove one PPG using a specific wavelength of monochromatic light, while another photosensitive group in the same molecule remains protected. researchgate.netnih.gov This wavelength-selective activation provides a high degree of chemoselectivity, which is invaluable for the synthesis of complex natural products and pharmaceuticals. wikipedia.orgresearchgate.netnih.gov
Role in the Synthesis of Diverse Heterocyclic Frameworks
The acetyl and nitrophenyl moieties of this compound make it a versatile precursor for the synthesis of a wide range of heterocyclic compounds. It can participate in various condensation and cycloaddition reactions to build complex ring systems. nih.govrsc.org
Pyrazolines are five-membered heterocyclic compounds containing two adjacent nitrogen atoms and are noted for their diverse biological activities. jocpr.com A prominent method for synthesizing pyrazolines involves the cyclization of α,β-unsaturated ketones, known as chalcones, with hydrazine (B178648) derivatives. jocpr.comdergipark.org.trresearchgate.net
This compound can serve as the acetophenone (B1666503) component in the initial step of this synthesis, the Claisen-Schmidt condensation.
Chalcone (B49325) Formation : The ethanone reacts with a substituted aromatic aldehyde in the presence of a base (like sodium hydroxide) to form a chalcone. This chalcone incorporates the 2,3-dimethoxy-6-nitrophenyl scaffold. jocpr.comdergipark.org.tr
Cyclization : The resulting chalcone is then treated with hydrazine hydrate (B1144303) (or a substituted hydrazine) in a solvent like ethanol. dergipark.org.trresearchgate.net The reaction proceeds via an intramolecular Michael addition, leading to the formation of the five-membered pyrazoline ring. dergipark.org.tr
This synthetic route demonstrates the direct utility of this compound as a foundational block for building substituted pyrazoline frameworks.
| General Synthesis of Pyrazoline Derivatives |
| Step 1: Condensation |
| Reactants |
| Catalyst |
| Product |
| Step 2: Cyclization |
| Reactants |
| Conditions |
| Product |
Beyond pyrazolines, the reactivity of the nitrophenyl ethanone structure lends itself to other important ring-forming reactions.
Cyclocondensation Reactions : The nitrophenyl group is a key component in various cyclocondensation reactions. For instance, related nitrophenyl-containing compounds undergo regioselective cyclocondensation with reagents like cyanothioacetamide to yield complex heterocyclic systems such as substituted tetrahydroisoquinolines. nih.govresearchgate.net These reactions highlight the role of the electron-withdrawing nitro group in directing the formation of specific structural isomers.
Cycloaddition Reactions : The electron-deficient nature of alkenes substituted with a nitrophenyl group makes them excellent partners in cycloaddition reactions. In [3+2] cycloadditions, for example, a nitro-substituted alkene can react with a 1,3-dipole like a nitrone to form five-membered rings such as isoxazolidines. researchgate.net The electronic properties of the nitrophenyl group are crucial in determining the rate and selectivity of these reactions. researchgate.net
Potential in the Development of Optically and Electronically Active Materials
The inherent electronic and photochemical properties of this compound suggest its potential as a component in advanced functional materials.
Optically Active Materials : The compound's core structure is directly related to photolabile protecting groups, which are themselves a class of optically active materials. Recent research in this area focuses on optimizing the optical properties of these molecules, such as shifting their maximum absorption to longer, less damaging wavelengths (red-shifted λmax) and increasing their two-photon absorption (TPA) cross-section. nih.gov Enhanced TPA is particularly valuable for applications requiring high-resolution, three-dimensional control, as seen in optochemical biology and 3D patterning. nih.govbiosyn.com The dimethoxy substituents on the phenyl ring can be used to tune these optical properties.
Electronically Active Materials : The molecular structure features electron-donating methoxy (B1213986) groups and a potent electron-withdrawing nitro group on the same aromatic ring. This "push-pull" configuration can lead to significant intramolecular charge transfer, a property that is highly sought after for creating materials with non-linear optical (NLO) properties. NLO materials are essential for applications in optoelectronics, including frequency conversion and optical switching. The specific arrangement of donor and acceptor groups in this compound makes it and its derivatives promising candidates for exploration in this field.
Utilization in Analytical Method Development (excluding specific drug detection/analysis)
While specific applications of this compound in analytical method development are not extensively documented, its structural features suggest potential uses in this field.
The presence of the nitroaromatic chromophore makes this compound suitable for detection by UV-Visible spectrophotometry. This characteristic is often exploited in analytical chemistry for quantification. For example, p-nitrophenol, a related compound, is used as a pH indicator due to the distinct color change of its corresponding phenolate (B1203915) ion. The absorbance properties of this compound could potentially be harnessed for similar indicator-based assays or as a chromogenic substrate for certain enzymatic reactions, where cleavage of a part of the molecule leads to a detectable color change.
Furthermore, the electrochemical activity of the nitro group allows for its detection and quantification using electroanalytical techniques. The reduction of the nitro group at an electrode surface produces a measurable current that is proportional to the concentration of the compound. This principle is utilized in the analysis of various nitroaromatic compounds.
Derivatives of this compound could also be developed as selective chelating agents for metal ion detection. By introducing appropriate chelating moieties to the aromatic ring, a sensor molecule could be designed where the binding of a specific metal ion induces a change in its spectroscopic or electrochemical properties.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 1-(2,3-Dimethoxy-6-nitrophenyl)ethanone in a laboratory setting?
- Methodological Guidance :
- Start with a nitration reaction on a dimethoxy-substituted acetophenone precursor. Use mixed acids (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration.
- Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm regioselectivity using thin-layer chromatography (TLC).
- Reference similar nitro-aryl synthesis protocols, such as those for 1-(2',3'-dihydroxyphenyl)ethanone, which emphasize protecting group strategies for hydroxyl/methoxy substituents .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Guidance :
- ¹H/¹³C NMR : Assign signals using DEPT-135 and HSQC for methoxy (-OCH₃) and nitro (-NO₂) groups. Compare with analogs like 1-(2,4-dichlorophenyl)ethanone, where substituent-induced chemical shifts are well-documented .
- IR Spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and nitro (asymmetric stretch ~1520 cm⁻¹) bands. Cross-reference with NIST spectral libraries for nitroaromatic compounds .
- Mass Spectrometry (EI-MS) : Use high-resolution MS to confirm molecular ion [M⁺] and fragmentation patterns (e.g., loss of NO₂ or OCH₃ groups) .
Q. What safety precautions should be observed when handling this compound?
- Methodological Guidance :
- Wear PPE (gloves, lab coat, goggles) and use a fume hood to avoid inhalation of dust/aerosols.
- Follow GHS/CLP guidelines (P261, P262) for nitroaromatics: ensure adequate ventilation and avoid skin/eye contact .
- Collect waste in labeled containers for treatment via a certified facility to prevent environmental contamination .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for this compound?
- Methodological Guidance :
- Cross-validate using 2D NMR (COSY, HMBC) to resolve overlapping signals caused by symmetry (e.g., methoxy groups) .
- Compare experimental X-ray crystallography data (e.g., bond angles, torsion angles) with computational models (DFT). For example, studies on 2-methoxy-4-nitrophenyl analogs highlight steric effects influencing spectral assignments .
- Replicate synthesis under inert conditions to rule out oxidative byproducts, which may complicate MS or IR interpretations .
Q. What experimental strategies can elucidate the reactivity of the nitro group in this compound?
- Methodological Guidance :
- Perform reduction studies (e.g., catalytic hydrogenation with Pd/C or Fe/HCl) to convert -NO₂ to -NH₂, monitoring intermediates via TLC and NMR .
- Investigate electrophilic substitution (e.g., bromination) to assess nitro group deactivation effects. Use regioselectivity data from 6-bromo-2-hydroxynaphthalen-1-yl analogs to guide predictions .
- Apply Hammett substituent constants (σ) to quantify electronic effects of -NO₂ and -OCH₃ on reaction rates .
Q. How can computational chemistry aid in predicting the physicochemical properties of this compound?
- Methodological Guidance :
- Use DFT calculations (e.g., Gaussian 09) to optimize geometry and calculate HOMO/LUMO energies, predicting redox behavior. Compare with experimental cyclic voltammetry data for nitroaromatics .
- Simulate logP and pKa using software like ACD/Labs or ChemAxon. Cross-reference with experimental values from structurally similar compounds (e.g., 1-(2,4-dichlorophenyl)ethanone) .
- Model UV-Vis spectra via TD-DFT to correlate with observed λmax values (e.g., nitroaromatic transitions at ~300–350 nm) .
Q. What are the challenges in achieving regioselective functionalization of the aromatic ring?
- Methodological Guidance :
- Steric hindrance from -OCH₃ and -NO₂ groups limits accessibility to certain positions. Use directed ortho-metalation (DoM) with strong bases (e.g., LDA) to target specific sites .
- Explore protecting group strategies (e.g., silylation of methoxy groups) to modulate reactivity. Studies on 1-(2,6-dihydroxy-4-methoxyphenyl)ethanone demonstrate successful protection/deprotection sequences .
- Analyze crystal packing (via X-ray) to identify steric barriers, as seen in 2-methoxy-4-nitrophenyl derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
